2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines the benzimidazole core with isopropyl and phenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide typically involves the reaction of 1H-benzimidazole-2-thiol with N-isopropyl-N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The sulfur atom in the benzimidazole ring can also form interactions with metal ions, further contributing to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzoimidazol-2-ylsulfanyl)propionic acid
- 4-(1H-Benzoimidazol-2-yl)aniline
- (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is unique due to its combination of the benzimidazole core with isopropyl and phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other benzimidazole derivatives.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13(2)21(14-8-4-3-5-9-14)17(22)12-23-18-19-15-10-6-7-11-16(15)20-18/h3-11,13H,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNFKMCZZGZZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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